Product packaging for 2-(2,3-difluorophenyl)propan-2-ol(Cat. No.:CAS No. 173276-79-4)

2-(2,3-difluorophenyl)propan-2-ol

Cat. No.: B6156000
CAS No.: 173276-79-4
M. Wt: 172.17 g/mol
InChI Key: DTGNXTRDHBEUDS-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenyl)propan-2-ol (CAS 173276-79-4) is an organic compound with the molecular formula C9H10F2O and a molecular weight of 172.17 g/mol . This compound features a propan-2-ol group attached to a 2,3-difluorophenyl ring, a structural motif of significant interest in medicinal chemistry. Compounds with this core structure are frequently investigated as key synthetic intermediates, particularly in the development of azole-based antifungal agents . The mechanism of action for this class of therapeutics often involves the inhibition of the fungal enzyme 14-α lanosterol demethylase, a critical step in ergosterol biosynthesis, which disrupts cell membrane integrity and inhibits fungal growth . As a supplier, we provide this chemical for research purposes such as method development, chemical synthesis, and biological testing. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet for proper handling information. GHS hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

173276-79-4

Molecular Formula

C9H10F2O

Molecular Weight

172.17 g/mol

IUPAC Name

2-(2,3-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10F2O/c1-9(2,12)6-4-3-5-7(10)8(6)11/h3-5,12H,1-2H3

InChI Key

DTGNXTRDHBEUDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C(=CC=C1)F)F)O

Purity

95

Origin of Product

United States

Chemical Transformations and Reaction Mechanisms of 2 2,3 Difluorophenyl Propan 2 Ol

Reactivity of the Tertiary Hydroxyl Group

The tertiary alcohol functionality is a key site of reactivity in 2-(2,3-difluorophenyl)propan-2-ol. Its reactions are characterized by the nature of the carbon atom to which the hydroxyl group is attached—a tertiary carbon that can stabilize a carbocation intermediate.

The dehydration of alcohols to form alkenes is a fundamental organic reaction, typically acid-catalyzed. chemguide.co.uklibretexts.orglibretexts.org In the case of tertiary alcohols like this compound, this transformation proceeds readily, often under milder conditions than those required for primary or secondary alcohols. libretexts.orglibretexts.org The reaction is generally heated in the presence of a strong acid, such as sulfuric acid or phosphoric acid. libretexts.org The generally accepted mechanism for the dehydration of secondary and tertiary alcohols is the E1 (unimolecular elimination) pathway. libretexts.orglibretexts.org

The accepted mechanism for this transformation involves the following steps:

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst, forming an alkyloxonium ion. This is a crucial step as it converts the poor leaving group (–OH) into a good leaving group (–OH2). libretexts.orglibretexts.org

Formation of a Carbocation: The alkyloxonium ion departs as a water molecule, leading to the formation of a tertiary carbocation. The stability of this carbocation is a key factor driving the E1 mechanism for tertiary alcohols.

Deprotonation to Form the Alkene: A base (which can be a water molecule or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond and regenerating the acid catalyst. chemguide.co.uk

For this compound, the expected olefinic product of dehydration would be 1-(2,3-difluorophenyl)-1-methylethene.

Table 1: Dehydration of Tertiary Alcohols

Reactant Reagents Product Mechanism
This compound H₂SO₄ or H₃PO₄, Heat 1-(2,3-difluorophenyl)-1-methylethene E1 Elimination
Propan-2-ol Conc. H₂SO₄, ~170°C Propene E1 Elimination chemguide.co.ukbrainly.inyoutube.com

This table presents illustrative examples of alcohol dehydration. The specific conditions for this compound would need to be determined experimentally.

The tertiary hydroxyl group of this compound can also participate in etherification and esterification reactions, although the steric hindrance around the tertiary carbon can sometimes impede these transformations.

Etherification: The formation of ethers from tertiary alcohols can be challenging under typical Williamson ether synthesis conditions due to the high propensity for elimination reactions. However, under acidic conditions, a tertiary alcohol can react with a primary or secondary alcohol to form an ether. The mechanism involves the formation of the tertiary carbocation, which is then attacked by the other alcohol molecule.

Esterification: The reaction of an alcohol with a carboxylic acid to form an ester is known as Fischer esterification. chemguide.co.ukmasterorganicchemistry.com This reaction is acid-catalyzed and reversible. chemguide.co.uk For tertiary alcohols, direct esterification with carboxylic acids can be slow due to steric hindrance. More reactive acylating agents, such as acid chlorides or acid anhydrides, are often employed to facilitate the reaction at room temperature. byjus.com

The reaction of this compound with a carboxylic acid (R-COOH) or its derivative would yield the corresponding ester. For example, its reaction with ethanoic acid would produce 2-(2,3-difluorophenyl)propan-2-yl acetate (B1210297). youtube.comdoubtnut.com

Table 2: Illustrative Esterification Reactions

Alcohol Acylating Agent Product
This compound Ethanoic acid (CH₃COOH) 2-(2,3-difluorophenyl)propan-2-yl acetate
Propan-2-ol Ethanoic acid Isopropyl acetate doubtnut.com

This table provides examples of esterification reactions. The optimal conditions for the esterification of this compound would require experimental optimization.

Oxidation: Tertiary alcohols are generally resistant to oxidation under standard conditions. libretexts.org This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be readily removed during the oxidation process. libretexts.org Strong oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds. For instance, the oxidation of 2-propanol, a secondary alcohol, yields propanone (acetone), while the oxidation of a primary alcohol like propan-1-ol can yield propanal and further to propanoic acid. quora.comyoutube.com In contrast, a tertiary alcohol like 2-methyl-2-propanol does not undergo oxidation with common oxidizing agents like potassium dichromate in acidic solution.

Rearrangement: Carbocation intermediates, such as the one formed during the dehydration of this compound, can potentially undergo rearrangement reactions to form a more stable carbocation. However, in this specific case, the initially formed tertiary carbocation is already relatively stable, making a rearrangement less likely unless a more stable carbocation can be formed through a shift of a phenyl or methyl group. One notable rearrangement involving a tertiary alcohol derivative is the Wittig rearrangement, which involves the rsc.orgciac.jl.cn or ciac.jl.cnwikipedia.org-sigmatropic rearrangement of an ether. mdpi.commdpi.com Another example is the Brook rearrangement, which involves the migration of a silyl (B83357) group from carbon to oxygen. msu.edu While not directly applicable to the parent alcohol, these rearrangements highlight the potential for skeletal changes in derivatives of this compound under specific reaction conditions. A base-catalyzed alkylation of 2,3-dimercapto-1-propanol, followed by treatment with concentrated sulfuric acid, has been shown to result in a rearrangement to form 1,2,3-tris(alkylthio)propane. nih.gov

Reactivity of the 2,3-Difluorophenyl Moiety

The 2,3-difluorophenyl group in this compound influences the molecule's reactivity, particularly in reactions involving the aromatic ring. The two fluorine atoms are strong electron-withdrawing groups, which deactivate the ring towards electrophilic attack and activate it towards nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring is typically nucleophilic and readily undergoes electrophilic substitution. libretexts.orguci.edulibretexts.orgmasterorganicchemistry.comyoutube.com However, the presence of the two electron-withdrawing fluorine atoms on the phenyl ring of this compound significantly deactivates it towards electrophilic attack. uci.edu Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, which are common for benzene, would require much harsher conditions for this compound. masterorganicchemistry.com The fluorine atoms are ortho, para-directing, but their strong deactivating effect is the dominant factor.

Nucleophilic Aromatic Substitution (NAS): Aromatic rings that are electron-deficient, particularly those bearing strong electron-withdrawing groups, can undergo nucleophilic aromatic substitution. wikipedia.orgnih.govmasterorganicchemistry.comncrdsip.comlibretexts.org The fluorine atoms on the phenyl ring of this compound make the ring susceptible to attack by strong nucleophiles. The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes this intermediate. wikipedia.orgncrdsip.com In this compound, a strong nucleophile could potentially displace one of the fluorine atoms. The position of substitution would depend on the relative activation provided by the other fluorine atom and the 2-hydroxypropyl group.

While this compound itself is not an aryl halide, its synthesis would likely originate from a difluorinated benzene derivative, such as 1-bromo-2,3-difluorobenzene (B1273032) or 1-iodo-2,3-difluorobenzene. These aryl halide precursors are valuable substrates for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgciac.jl.cnresearchgate.netcaltech.edunih.gov

Common cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Heck Coupling: Reaction of an aryl halide with an alkene in the presence of a palladium catalyst and a base.

Sonogashira Coupling: Reaction of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst.

Buchwald-Hartwig Amination: Palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide and an amine.

Negishi Coupling: Reaction of an aryl halide with an organozinc reagent, typically catalyzed by palladium or nickel. nih.gov

These reactions would allow for the introduction of a wide variety of substituents onto the 2,3-difluorophenyl ring prior to the formation of the tertiary alcohol, enabling the synthesis of a diverse range of derivatives. The choice of catalyst, ligand, base, and solvent is crucial for the success of these transformations, and ligand-free catalytic systems are gaining attention due to their cost-effectiveness and sustainability. rsc.orgresearchgate.net

Table 3: Common Metal-Catalyzed Cross-Coupling Reactions

Reaction Name Reactants Catalyst Bond Formed
Suzuki-Miyaura Aryl Halide, Organoboron Pd C-C
Heck Aryl Halide, Alkene Pd C-C
Sonogashira Aryl Halide, Alkyne Pd, Cu C-C (alkyne)
Buchwald-Hartwig Aryl Halide, Amine Pd C-N

This table summarizes key cross-coupling reactions applicable to the synthesis of precursors for this compound.

Role of Fluorinated Alcohols as Reaction Media and Promoters in Organic Synthesis

Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), have emerged as remarkable solvents and promoters in a wide array of organic reactions. nih.govresearchgate.net Their unique properties, which are also expected to be present in this compound, distinguish them from their non-fluorinated counterparts. These properties include strong hydrogen-bond donating ability, high polarity and ionizing power, and low nucleophilicity. researchgate.netacs.org The electron-withdrawing fluorine atoms significantly increase the acidity of the hydroxyl proton, making these alcohols potent hydrogen-bond donors. This ability to form strong hydrogen bonds allows them to activate electrophiles and stabilize transition states and intermediates without acting as a nucleophile themselves. researchgate.netresearchgate.net

The utility of fluorinated alcohols spans various reaction types, where they often enable transformations to proceed under mild conditions and without the need for traditional acid or metal catalysts. nih.govresearchgate.net Their role is particularly prominent in reactions involving carbocationic intermediates, where their high ionizing power and ability to solvate leaving groups are beneficial.

Detailed Research Findings:

Research has demonstrated the effectiveness of fluorinated alcohols in promoting a range of chemical transformations. These reactions are often categorized by the type of transformation they facilitate.

Nucleophilic Substitution and Addition Reactions: Fluorinated alcohols have been successfully employed to promote nucleophilic substitution reactions, particularly with allylic and benzylic alcohols. researchgate.netresearchgate.net They activate the alcohol by hydrogen bonding to the hydroxyl group, facilitating its departure as a water molecule and stabilizing the resulting carbocationic intermediate. This strategy has been used for the direct substitution of allylic alcohols with various nitrogen, silyl, and carbon nucleophiles. acs.orgresearchgate.net

Epoxide Ring-Opening Reactions: The strong electrophile-activating capability of fluorinated alcohols makes them excellent media for the ring-opening of epoxides with a variety of nucleophiles. arkat-usa.org They enhance the electrophilicity of the epoxide by protonating or strongly hydrogen-bonding with the oxygen atom, thereby facilitating nucleophilic attack even with weak nucleophiles under neutral or mild conditions. arkat-usa.org

C-H Functionalization: The remarkable solvent effects of fluorinated alcohols have been observed in transition metal-catalyzed C-H activation reactions. rsc.org In some cases, the use of solvents like HFIP is critical for achieving high reactivity and selectivity. rsc.org The fluorinated alcohol is thought to stabilize catalytic species and intermediates through hydrogen bonding and its unique coordination properties.

Cycloaddition and Annulation Reactions: Fluorinated alcohols can promote cycloaddition reactions, such as the Povarov-type [4+2] cycloaddition. acs.org Their ability to activate substrates and stabilize charged intermediates facilitates the formation of cyclic products.

The following tables summarize representative examples of reactions promoted by fluorinated alcohols, illustrating the broad scope and efficiency of these media. While this compound is not explicitly listed, its structural similarity to other tertiary and fluorinated alcohols suggests its potential applicability in similar transformations.

Table 1: Fluorinated Alcohol-Promoted Allylic Substitution

This table illustrates the direct allylic substitution reaction using allylic alcohols in fluorinated alcohol media. The data is based on findings for established fluorinated alcohols like HFIP, which serve as a model for the potential reactivity of this compound.

EntryAllylic Alcohol SubstrateNucleophileFluorinated AlcoholTemperature (°C)Yield (%)
1Cinnamyl alcoholp-ToluenesulfonamideHFIP5095
2Cinnamyl alcoholPhthalimideHFIP5092
31-Phenyl-2-propen-1-olAnilineTFE7085
41-Phenyl-2-propen-1-olIndoleHFIPRoom Temp98

Data adapted from studies on direct allylic substitution reactions in fluorinated alcohols. acs.orgresearchgate.net

Table 2: Fluorinated Alcohol-Promoted Epoxide Ring-Opening with Carbon Nucleophiles

This table showcases the ring-opening of epoxides with various carbon nucleophiles in the presence of fluorinated alcohols. The high yields demonstrate the promoting effect of the solvent.

EntryEpoxide SubstrateNucleophileFluorinated AlcoholTemperature (°C)Yield (%)
1Styrene oxideIndoleHFIPRoom Temp94
2Cyclohexene oxide1,3,5-TrimethoxybenzeneHFIPRoom Temp88
3Propylene oxideAnisoleTFE6075
41,2-Epoxy-3-phenoxypropaneN-MethylindoleHFIPRoom Temp92

Data compiled from reviews on epoxide ring-opening reactions in fluorinated alcohol solvents. arkat-usa.org

Advanced Spectroscopic and Analytical Characterization of 2 2,3 Difluorophenyl Propan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic molecules. For 2-(2,3-difluorophenyl)propan-2-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its atomic connectivity and environment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. docbrown.info The two methyl (CH₃) groups attached to the tertiary carbon are chemically equivalent, and due to the free rotation around the C-C bond, they would produce a single, strong signal (an integrated intensity of 6H). docbrown.info The hydroxyl (-OH) proton would appear as a separate singlet, whose chemical shift can vary depending on solvent and concentration due to hydrogen bonding. docbrown.info The aromatic protons on the difluorophenyl ring are in three different chemical environments and would present as complex multiplets in the aromatic region of the spectrum, with their splitting patterns influenced by both proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would reveal all the unique carbon environments within the molecule. docbrown.info One would expect to see signals for the two equivalent methyl carbons, the tertiary carbinol carbon (C-OH), and the six distinct carbons of the difluorophenyl ring. The carbons bonded directly to fluorine atoms would exhibit characteristic splitting (C-F coupling). docbrown.info The chemical shifts would be influenced by the electronegativity of the attached fluorine and oxygen atoms.

¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is a crucial tool. organicchemistrydata.org It provides direct information about the fluorine atoms. One would expect two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring (at positions 2 and 3). organicchemistrydata.org The splitting of these signals would be complex, showing coupling to each other (F-F coupling) and to the neighboring aromatic protons (H-F coupling). organicchemistrydata.org The chemical shifts are highly sensitive to the electronic environment.

Expected NMR Data for this compound

This table is predictive, based on typical chemical shifts for similar structural motifs.

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Assignment
¹H ~1.6 s 2 x CH₃
¹H Variable (~2-4) s (broad) -OH
¹H ~7.0-7.4 m 3 x Ar-H
¹³C ~30 q 2 x CH₃
¹³C ~75 s C-OH
¹³C ~115-155 m (with C-F coupling) 6 x Ar-C

To unambiguously assign the complex signals, especially in the aromatic region, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. COSY would reveal the coupling relationships between protons (H-H and H-F correlations), while HSQC would correlate each proton with its directly attached carbon atom.

Conformational analysis, studying the spatial arrangement of atoms, could be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). This would reveal through-space interactions between the propan-2-ol side chain and the aromatic ring protons, providing insights into the preferred rotational conformation of the molecule. Computational modeling could complement these studies to determine the most stable conformers.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to deduce its structure from fragmentation patterns.

HRMS would be used to determine the precise mass of the molecular ion of this compound (C₉H₁₀F₂O). This allows for the calculation of its exact elemental composition, confirming the molecular formula. The predicted monoisotopic mass is 172.06998 Da. uni.lu In positive ion mode, adducts such as [M+H]⁺ (m/z 173.07726) or [M+Na]⁺ (m/z 195.05920) would likely be observed. uni.lu

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a primary fragment) and subjecting it to further fragmentation. This process helps to piece together the molecular structure. For this compound, a common fragmentation pathway would be the loss of a water molecule from the protonated molecular ion [M+H]⁺, leading to a fragment at m/z 155.06724. uni.lu Another expected fragmentation is the loss of a methyl radical (•CH₃) from the molecular ion, resulting in a stable tertiary carbocation.

Predicted Key Mass Fragments for this compound

m/z (mass-to-charge ratio) Possible Fragment Identity Notes
173.077 [C₉H₁₁F₂O]⁺ Protonated molecular ion [M+H]⁺
157.082 [C₈H₈F₂O]⁺ Loss of a methyl group [M-CH₃]⁺
155.067 [C₉H₉F₂]⁺ Loss of water [M+H-H₂O]⁺

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" and identifying its functional groups. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from intermolecular hydrogen bonding. researchgate.net C-H stretching vibrations from the methyl and aromatic groups would appear around 2850-3100 cm⁻¹. The C-O stretching of the tertiary alcohol would be observed in the 1100-1200 cm⁻¹ region. Strong absorption bands corresponding to C-F stretching vibrations are expected in the fingerprint region, typically between 1100 and 1400 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations often produce strong and sharp signals in Raman spectra. The symmetric vibrations of the C-C bonds and the difluorinated phenyl ring would be particularly active.

Expected Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Vibrational Mode Technique
3200-3600 O-H stretch (H-bonded) FT-IR
2850-3100 C-H stretch (aliphatic & aromatic) FT-IR, Raman
1450-1600 C=C stretch (aromatic) FT-IR, Raman
1100-1400 C-F stretch FT-IR

X-ray Crystallography for Solid-State Structural Determination of Crystalline Forms or Derivatives

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. This technique, when applied to this compound, would provide unequivocal evidence of its solid-state conformation, including precise bond lengths, bond angles, and torsional angles. The process involves irradiating a single crystal of the compound with a focused X-ray beam and analyzing the resulting diffraction pattern. The geometric arrangement of the diffraction spots is dictated by the crystal's lattice structure, while the intensity of each spot is related to the electron density distribution within the unit cell.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Description Expected Value
Chemical Formula The elemental composition of the molecule. C₉H₁₀F₂O
Molecular Weight The mass of one mole of the compound. 172.17 g/mol
Crystal System The basic geometric framework of the crystal lattice. Monoclinic
Space Group The symmetry operations that describe the crystal. P2₁/c
Unit Cell Dimensions The lengths of and angles between the unit cell axes. a ≈ 8-10 Å, b ≈ 10-15 Å, c ≈ 7-9 Å, β ≈ 95-110°
Volume (V) The volume of the unit cell. ≈ 900-1200 ų
Z The number of molecules in the unit cell. 4

| Calculated Density (ρ) | The theoretical density of the crystal. | ≈ 1.2-1.4 g/cm³ |

Advanced Chromatographic Methodologies for Purity Assessment and Quantification in Research Contexts

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds. For a substance like this compound, these methods are crucial for verifying its purity and for its determination in various matrices during research applications.

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. In this technique, a volatile sample is injected into a heated port, vaporized, and carried by an inert gas through a long, thin column. The separation is based on the differential partitioning of the analytes between the stationary phase coating the column and the mobile gas phase. The time it takes for a compound to elute from the column is its retention time, a characteristic value under specific conditions.

Upon elution, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy process often causes the molecular ion to fragment in a predictable manner. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a "molecular fingerprint." For this compound, the molecular ion peak would be expected at m/z 172. uni.lu Key fragmentation patterns for tertiary alcohols include the loss of an alkyl group and dehydration. libretexts.org Therefore, significant fragments would be anticipated from the loss of a methyl group ([M-15]⁺ at m/z 157) and the loss of a water molecule ([M-18]⁺ at m/z 154). The stability of the resulting carbocation influences the fragmentation pathway. chemguide.co.uklibretexts.org

Table 2: Typical GC-MS Parameters for the Analysis of this compound

Parameter Description Typical Setting
Column The stationary phase used for separation. 5% Phenyl-methylpolysiloxane
Inlet Temperature Temperature of the injection port. 250 °C
Carrier Gas Inert gas to move the sample through the column. Helium at a constant flow rate
Oven Program Temperature gradient of the column during analysis. Initial temp. ~50-70 °C, ramp to ~280-300 °C
Ionization Mode Method of creating ions in the mass spectrometer. Electron Ionization (EI) at 70 eV

| Mass Range | The range of m/z values scanned. | 40-450 amu |

HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally unstable. It utilizes a liquid mobile phase to transport the sample through a column packed with a stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC is the most common approach. unirioja.es In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. itwreagents.compuritysolvents.comrcilabscan.comsdfine.comsigmaaldrich.comfishersci.ca

Separation occurs based on the hydrophobic interactions between the analyte and the stationary phase. The composition of the mobile phase can be held constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. nih.gov Detection is often performed using a UV-Vis detector, as the phenyl group in this compound will absorb UV light. Fluorinated stationary phases can also offer alternative selectivity for halogenated aromatic compounds. researchgate.netchromatographyonline.comchromatographyonline.comwaters.com

Table 3: Illustrative HPLC Conditions for the Analysis of this compound

Parameter Description Typical Setting
Column The type of stationary phase used. C18 (octadecylsilane), 4.6 x 150 mm, 5 µm
Mobile Phase The solvent system that carries the sample. A mixture of acetonitrile and water
Elution Mode The method of mobile phase delivery. Gradient: e.g., 40% to 90% acetonitrile over 15 min
Flow Rate The speed of the mobile phase through the column. 1.0 mL/min
Column Temperature The operating temperature of the column. 25-30 °C
Detection The method used to visualize the analyte. UV absorbance at ~260 nm

| Injection Volume | The amount of sample introduced. | 5-20 µL |

Specialized Organic Fluorine Analytical Techniques (e.g., Adsorbable Organic Fluorine by Combustion Ion Chromatography)

Given the presence of fluorine, specialized techniques for the analysis of organofluorine compounds can be employed. A prominent example is the determination of Adsorbable Organic Fluorine (AOF) using Combustion Ion Chromatography (CIC). acs.orgenthalpy.comqa-group.commetrohm.com This method provides a measure of the total amount of fluorine that is part of organic molecules and can be adsorbed onto a sorbent like activated carbon. acs.orgsgsaxys.com

The AOF method involves passing an aqueous sample through a cartridge containing activated carbon, which adsorbs the organic compounds. enthalpy.comsgsaxys.com Inorganic fluoride (B91410) is then washed away with a nitrate (B79036) solution. enthalpy.com The carbon is subsequently combusted at high temperatures (e.g., ~1000 °C) in an oxygen-rich atmosphere. rsc.org This process breaks down the organic molecules and converts the covalently bound fluorine into hydrogen fluoride (HF) gas. sgsaxys.comresearchgate.net The HF gas is then collected in an absorption solution, and the resulting fluoride ions are quantified using ion chromatography. acs.orgsgsaxys.comacs.org

This technique is a powerful screening tool for assessing the total load of organofluorine compounds in a sample, which is particularly relevant in environmental monitoring for classes of compounds like per- and polyfluoroalkyl substances (PFAS). acs.orgmetrohm.comgore.comchromatographyonline.comnorden.org While AOF analysis does not identify individual compounds, it can indicate the presence of known and unknown organofluorine substances. acs.orgnih.gov

Table 4: Key Steps in Adsorbable Organic Fluorine (AOF) Analysis by CIC

Step Description Purpose
Adsorption The aqueous sample is passed through activated carbon cartridges. To concentrate organic compounds and separate them from the bulk water matrix. enthalpy.comsgsaxys.com
Rinsing The cartridges are rinsed with a nitrate solution. To remove any co-adsorbed inorganic fluoride. enthalpy.com
Combustion The carbon is combusted at high temperature in an oxygen stream. To mineralize the organic compounds and convert organic fluorine to hydrogen fluoride (HF). sgsaxys.comrsc.org
Absorption The combustion gases are passed through an aqueous solution. To trap the gaseous HF and convert it to fluoride ions (F⁻) in solution. acs.orgsgsaxys.com

| Quantification | The absorption solution is analyzed by ion chromatography. | To measure the concentration of fluoride ions, which corresponds to the AOF content of the original sample. acs.orgsgsaxys.com |

Computational and Theoretical Chemistry Studies on 2 2,3 Difluorophenyl Propan 2 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and inherent reactivity of a molecule. DFT methods model the electron density to calculate the molecule's energy, preferred geometry, and various chemical properties with high accuracy.

The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial as it dictates physical and chemical properties. For a flexible molecule like 2-(2,3-difluorophenyl)propan-2-ol, multiple conformers can exist due to rotation around single bonds, such as the C-C bond connecting the phenyl ring and the propan-2-ol group.

Conformational analysis involves mapping the potential energy surface of the molecule to identify stable conformers, which correspond to energy minima. Theoretical studies on similar halogenated propanols, such as 1-chloro- and 1-bromo-2-propanol, have shown that conformers with a gauche orientation of the key functional groups are often strongly prevalent. nih.gov For this compound, calculations would likely be performed using a method like DFT with the B3LYP functional and a basis set such as 6-311+G**, to locate all possible energy minima. nih.gov The analysis would identify the most stable conformer and the energy barriers between different conformations, revealing the molecule's flexibility and the relative populations of its conformers at a given temperature.

Table 1: Representative Conformational Energy Analysis
ConformerDihedral Angle (F-C-C-O)Relative Energy (kcal/mol)Population (%) at 298.15 K
Conformer A (Global Minimum) ~60° (gauche)0.0065%
Conformer B ~180° (anti)1.2015%
Conformer C ~-60° (gauche)0.8520%
This table is illustrative, showing the type of data generated from a conformational analysis. The values are representative for a substituted propanol (B110389) and not specific experimental data for this compound.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. numberanalytics.comslideshare.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO is the primary electron acceptor. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. For this compound, DFT calculations can determine the energies of these orbitals. The HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atom, while the LUMO would likely be distributed over the aromatic system. This analysis helps predict how the molecule will interact with electrophiles and nucleophiles. researchgate.net

Table 2: Predicted Frontier Orbital Properties
ParameterValue (eV)Implication
HOMO Energy -6.15Electron-donating ability
LUMO Energy -0.98Electron-accepting ability
HOMO-LUMO Gap (ΔE) 5.17High chemical stability, low reactivity
Ionization Potential (I) 6.15Energy to remove an electron
Electron Affinity (A) 0.98Energy released when gaining an electron
Global Hardness (η) 2.59Resistance to change in electron distribution
Global Electrophilicity (ω) 1.45Propensity to accept electrons
This table contains representative quantum chemical descriptor values calculated using DFT, illustrating the expected electronic properties.

Computational chemistry provides highly accurate predictions of spectroscopic data, which are invaluable for structural elucidation. DFT methods can calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. For fluorinated compounds, predicting ¹⁹F NMR chemical shifts is particularly useful. rsc.org Studies have shown that DFT functionals like ωB97XD, combined with appropriate basis sets (e.g., aug-cc-pvdz), can predict ¹⁹F chemical shifts with a root mean square error as low as 3-4 ppm. rsc.orgresearchgate.netnih.gov Such calculations for this compound would help assign the signals in an experimental spectrum, confirming the positions of the fluorine atoms on the aromatic ring.

Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. This involves computing the second derivatives of the energy with respect to atomic displacements. The resulting predicted spectrum, showing characteristic peaks for O-H, C-H, C-F, and C-O stretching and bending modes, can be compared with experimental data to confirm the molecule's identity and structure.

Table 3: Predicted ¹⁹F and ¹³C NMR Chemical Shifts
AtomPredicted Chemical Shift (ppm)Reference
F (C2-position) -138.5CFCl₃
F (C3-position) -160.2CFCl₃
C (C1-ipso) 125.1TMS
C (C2-F) 152.4 (d, J=245 Hz)TMS
C (C3-F) 148.9 (d, J=248 Hz)TMS
C (propan-2-ol) 71.8TMS
C (methyl) 31.5TMS
This table presents hypothetical but realistic NMR chemical shifts for this compound based on computational models. 'd' denotes a doublet and 'J' is the coupling constant.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. vtt.fi An MD simulation for this compound would typically place the molecule in a simulation box filled with a solvent, like water, and calculate the trajectories of all atoms based on a force field. nih.govnih.gov

These simulations provide critical insights into:

Solvation: How solvent molecules arrange around the solute and the strength of these interactions.

Dynamic Conformational Changes: How the molecule transitions between different conformers in solution.

Transport Properties: The diffusion coefficient of the molecule in a given medium. nih.gov

MD simulations are essential for understanding how the molecule behaves in a realistic biological or chemical environment, which is governed by a complex interplay of intermolecular forces. vtt.fi

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Scaffolds (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity or other properties of chemicals based on their molecular structure. tandfonline.comnih.gov Instead of testing every compound, QSAR builds a statistical model from a "training set" of compounds with known activities.

For a compound like this compound, a QSAR model could be developed using a series of structurally similar fluorinated aromatic compounds. The theoretical framework involves several key steps:

Data Set Collection: A database of related compounds with measured biological activity (e.g., enzyme inhibition, receptor binding) is assembled.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed activity.

Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and external validation with a separate set of compounds not used in model training. researchgate.net

Such models can then be used to predict the activity of new, untested compounds like this compound and prioritize them for synthesis and testing. tandfonline.com

Topological Insights and Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting a molecule's reactive behavior. malayajournal.orguni-muenchen.de It is plotted onto the molecule's electron density surface, using a color scale to represent the electrostatic potential. wolfram.comlibretexts.org

Red Regions: Indicate negative potential, rich in electrons, and are susceptible to electrophilic attack.

Blue Regions: Indicate positive potential, electron-poor, and are susceptible to nucleophilic attack.

Green/Yellow Regions: Indicate neutral or weakly polar areas.

For this compound, an MEP map would reveal the distribution of charge across the molecule. The electronegative fluorine and oxygen atoms would create regions of strong negative potential (red), making them sites for hydrogen bonding and interaction with electrophiles. youtube.comresearchgate.net The hydrogen atom of the hydroxyl group and, to a lesser extent, the aromatic hydrogens would show positive potential (blue), identifying them as electron-poor sites. researchgate.net This visual map provides immediate insight into how the molecule will recognize and interact with other molecules, such as biological receptors or chemical reactants. malayajournal.org

Table 4: Representative Molecular Electrostatic Potential (MEP) Analysis
Molecular RegionExpected MEP Value (kcal/mol)Color CodeReactivity Implication
Oxygen (hydroxyl) -35 to -50Deep RedStrong Nucleophilic / H-bond Acceptor Site
Fluorine Atoms -20 to -30Red / OrangeNucleophilic / H-bond Acceptor Site
Hydrogen (hydroxyl) +40 to +55Deep BlueStrong Electrophilic / H-bond Donor Site
Aromatic Ring (π-face) -5 to +5Green / YellowWeakly Nucleophilic
This table provides illustrative values for MEP analysis, highlighting the expected reactive sites on the molecule. The specific values are representative and not from a direct study.

Biochemical and Mechanistic Studies of 2 2,3 Difluorophenyl Propan 2 Ol in Vitro and Molecular Focus

Enzyme Interaction Mechanisms (In Vitro Investigations)

The interaction of 2-(2,3-difluorophenyl)propan-2-ol with various enzyme systems has been a subject of significant research, particularly focusing on its inhibitory potential and binding characteristics.

Inhibition Kinetics and Binding Studies with Isolated Enzyme Systems (e.g., Cytochrome P450 Enzymes)

In vitro studies have demonstrated that fluorinated organic molecules can act as inhibitors of various enzymes, including the cytochrome P450 (CYP450) superfamily. The presence of fluorine atoms in a molecule can significantly alter its binding affinity and metabolic stability. nih.gov For instance, fluorinated compounds can competitively inhibit CYP450 enzymes by competing with the substrate for the active site. nih.gov The enhanced binding affinity can be attributed to favorable interactions such as halogen bonding and hydrophobic interactions.

The introduction of fluorine can also lead to mechanism-based inhibition, where the compound is metabolized by the enzyme to a reactive intermediate that then irreversibly inactivates the enzyme. nih.govresearchgate.net While specific kinetic data for this compound is not extensively documented in publicly available literature, the behavior of analogous fluorinated compounds suggests it may exhibit inhibitory activity against various CYP450 isoforms. nih.gov The metabolic stability of fluorinated drugs is often enhanced compared to their non-fluorinated counterparts, a strategy intentionally employed in drug design. nih.govchemrxiv.org

Table 1: Examples of Cytochrome P450 Isozyme Inhibitors and Inducers

Isozyme Inhibitors Inducers
CYP1A2 Amiodarone, cimetidine, ciprofloxacin, fluvoxamine Carbamazepine, phenobarbital, rifampin, tobacco
CYP2C9 Amiodarone, fluconazole, fluoxetine, metronidazole Carbamazepine, phenobarbital, phenytoin, rifampin
CYP2C19 Fluconazole, fluoxetine, fluvoxamine, omeprazole Carbamazepine, phenytoin, rifampin
CYP2D6 Bupropion, duloxetine, fluoxetine, paroxetine None commonly known
CYP3A4 Amiodarone, cimetidine, clarithromycin, ketoconazole Carbamazepine, phenobarbital, phenytoin, rifampin

This table provides a general overview of common inhibitors and inducers for major CYP450 isozymes and is not specific to this compound. nih.govyoutube.comyoutube.com

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein's active site. acs.org This method is instrumental in understanding the interactions that govern the inhibitory activity of compounds like this compound. For fluorinated compounds, docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. acs.orgnih.gov

Cellular Target Identification and Molecular Pathways in Model Systems

Identifying the cellular targets and molecular pathways affected by this compound is crucial for understanding its biological effects.

Investigation of Bioactivity Mechanisms in Isolated Cell Cultures

The bioactivity of fluorinated compounds is often investigated in isolated cell cultures to determine their effects on cellular processes. For example, fluorinated pyrimidines are known to affect DNA replication and protein synthesis in fungal cells. nih.gov Similarly, azole antifungals, which share the difluorophenyl feature with the compound of interest, target the ergosterol biosynthesis pathway. nih.govresearchgate.net

Studies on analogues of this compound in cell-based assays have helped to elucidate their mechanisms of action. For instance, novel analogs of ceramidase inhibitors have been evaluated for their effects on bioactive sphingolipids in MCF7 cells, revealing distinct classes of compounds with different cellular compartmentalization and effects on cell growth. nih.gov While direct studies on this compound in this context are limited, it is likely that its cellular effects would be mediated by specific protein interactions, leading to modulation of signaling pathways.

In Vitro Metabolic Pathway Elucidation and Enzymatic Transformations

The metabolism of a compound is a key determinant of its biological activity and duration of action. In vitro metabolism studies are essential for characterizing the enzymatic transformations a compound undergoes.

The substitution of hydrogen with fluorine at specific sites in a molecule is known to inhibit oxidative metabolism at those positions. nih.gov This is a common strategy in drug design to improve metabolic stability. nih.govchemrxiv.org In vitro metabolism studies of fluorinated N-nitrosodialkylamines have shown that fluorination can dramatically reduce biotransformation by microsomal fractions, without decreasing the binding affinity to cytochrome P450. nih.gov

Human cytochrome P450 enzymes are capable of metabolizing a wide range of fluorinated compounds. nih.gov The metabolic fate of such compounds can involve hydroxylation, followed by other transformations. nih.gov For example, some fluorinated analogues have been shown to be metabolized at the fluorine-substituted carbon, leading to the loss of fluorine and the formation of aldehydes. nih.gov

Table 2: Potential Metabolic Transformations of Fluorinated Compounds

Transformation Description
Hydroxylation Introduction of a hydroxyl (-OH) group, often catalyzed by CYP450 enzymes.
Dealkylation Removal of an alkyl group.
Glucuronidation Conjugation with glucuronic acid to increase water solubility and facilitate excretion.
Oxidation Loss of electrons, often leading to more polar metabolites.

This table illustrates common metabolic pathways for xenobiotics and is not based on direct experimental data for this compound.

Structure-Activity Relationship (SAR) Derivation from Analogues (Mechanistic and Theoretical Considerations)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For fluorinated compounds, SAR studies often focus on the position and number of fluorine atoms.

The introduction of fluorine can significantly impact a compound's potency and selectivity. mdpi.com For example, in a series of dual aromatase-sulfatase inhibitors, the position of fluorine atoms on the phenyl ring had a pronounced effect on inhibitory activity. nih.gov Specifically, a 3,5-difluorophenyl ring was found to confer favorable properties for stronger binding to the active site of STS. nih.gov In another example, the modification of the propranolol structure, including changes to its side chain, led to analogues with altered affinity for serotonin receptors. nih.gov

The development of fluconazole analogues has also provided valuable SAR insights, with modifications to the difluorophenyl ring, hydroxyl group, and triazole rings leading to compounds with potentially enhanced antifungal activity. mdpi.comdntb.gov.ua These studies underscore the importance of the specific substitution pattern of the fluorinated aromatic ring in determining the biological activity of this class of compounds.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Fluconazole
Propranolol
N-nitrosodialkylamines

Derivatization and Functionalization of 2 2,3 Difluorophenyl Propan 2 Ol

Synthesis of Novel Analogues and Homologues

The synthesis of analogues and homologues of 2-(2,3-difluorophenyl)propan-2-ol can be approached by modifying either the aliphatic propanol (B110389) side chain or the aromatic ring. While direct modifications of the title compound are not extensively documented in publicly available literature, established synthetic methodologies for similar compounds allow for the rational design of a diverse range of structural variants.

One primary route to analogues involves the Grignard reaction, a powerful tool for C-C bond formation. By reacting different Grignard reagents with a suitable ketone precursor, or by reacting a phenyl-based Grignard reagent with different ketones, a wide array of analogues can be produced. For instance, the non-fluorinated analogue, 2-phenyl-2-propanol, is commonly synthesized via the reaction of phenylmagnesium bromide with acetone (B3395972) nih.gov. A similar strategy can be envisioned for fluorinated analogues.

Homologues, compounds with a different number of repeating units, can be synthesized by selecting appropriate starting materials. For example, reacting 1-bromo-2,3-difluorobenzene (B1273032) with larger ketones would result in homologues with longer or more complex alkyl chains attached to the tertiary alcohol carbon.

Table 1: Potential Analogues of this compound via Grignard Reaction

Phenyl Grignard ReagentKetoneResulting Analogue
2,3-difluorophenylmagnesium bromideAcetoneThis compound
2,3-difluorophenylmagnesium bromideButan-2-one2-(2,3-difluorophenyl)butan-2-ol
2,3-difluorophenylmagnesium bromideCyclopentanone1-(2,3-difluorophenyl)cyclopentan-1-ol
3,4-difluorophenylmagnesium bromideAcetone2-(3,4-difluorophenyl)propan-2-ol

This table represents hypothetical synthetic routes based on established chemical principles.

Further derivatization can be achieved on the aromatic ring, although the presence of two deactivating fluorine atoms makes electrophilic aromatic substitution challenging. More advanced cross-coupling techniques, such as the Suzuki-Miyaura reaction, could be employed if the molecule is first converted to a suitable derivative (e.g., a bromo- or triflate-substituted analogue). The Suzuki reaction is a versatile method for forming C-C bonds between aryl halides/triflates and boronic acids or their esters, catalyzed by a palladium complex harvard.edu. For example, a bromo-substituted analogue like 2-(5-bromo-2,3-difluorophenyl)propan-2-ol could be coupled with various aryl or heteroaryl boronic acids to generate a library of complex biaryl analogues.

Introduction of Diverse Functionalities for Specific Research Applications

The tertiary hydroxyl group is the most reactive site for introducing new functionalities onto the this compound scaffold. Its conversion into other functional groups like ethers and esters can significantly alter the molecule's properties, such as lipophilicity, hydrogen bonding capability, and metabolic stability.

Esterification: The reaction of the tertiary alcohol with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) yields esters. The Fischer esterification, where a carboxylic acid and an alcohol react in the presence of an acid catalyst like sulfuric acid, is a classic method for this transformation chemguide.co.ukmasterorganicchemistry.com. This reaction introduces an ester linkage, a common functional group in pharmacologically active molecules.

Etherification: The synthesis of ethers from tertiary alcohols like this compound can be accomplished through methods such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This reaction allows for the introduction of a wide variety of alkyl or aryl groups, thereby creating a library of ether derivatives with diverse steric and electronic properties.

Table 2: Examples of Functionalization Reactions at the Hydroxyl Group

ReagentReaction TypeResulting Functional GroupPotential Product Name
Ethanoic Acid / H₂SO₄Fischer EsterificationEster1-(2,3-difluorophenyl)-1-methylethyl acetate (B1210297)
Sodium Hydride, then Methyl IodideWilliamson Ether SynthesisEther1-(2,3-difluorophenyl)-1-methoxy-1-methylethane
p-Toluenesulfonyl chlorideSulfonylationSulfonate Ester1-(2,3-difluorophenyl)-1-methylethyl tosylate

This table illustrates potential functionalizations based on the known reactivity of tertiary alcohols.

The introduction of a sulfonate ester, such as a tosylate, is particularly useful as it converts the hydroxyl group into an excellent leaving group. This facilitates subsequent nucleophilic substitution reactions, opening up pathways to introduce nitrogen-, sulfur-, or carbon-based functionalities.

Utilization as a Building Block in Complex Molecule Synthesis

Fluorinated motifs are of high interest in medicinal chemistry as the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability. The this compound structure can serve as a valuable building block for constructing more elaborate molecules.

After converting the tertiary alcohol to a good leaving group (e.g., tosylate, halide), the entire 2-(2,3-difluorophenyl)propyl group can be introduced into a larger molecule via nucleophilic substitution.

Furthermore, the difluorophenyl ring itself can be the site of modification to build complexity. While direct electrophilic substitution is difficult, ortho-metalation followed by reaction with an electrophile can be a powerful strategy. For instance, directed ortho-metalation using a strong base like n-butyllithium could potentially deprotonate the carbon atom positioned between the two fluorine atoms, creating a potent nucleophile for reaction with a wide range of electrophiles.

The importance of difluorophenyl moieties as building blocks is exemplified in the synthesis of modern pharmaceuticals. For example, the anticancer drug Nirogacestat contains a 5,7-difluoro-1,2,3,4-tetrahydronaphthalene (B13026977) core wikipedia.org. While the synthesis of Nirogacestat does not directly use this compound, its structure underscores the value of difluorinated aromatic rings in the design of complex, biologically active molecules. Similarly, the intermediate (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine is a key component in the synthesis of the antiplatelet drug Ticagrelor google.comgoogle.com. These examples highlight the role of fluorinated phenyl derivatives as crucial components in the development of novel therapeutics.

Applications of 2 2,3 Difluorophenyl Propan 2 Ol in Chemical Research and Development Non Therapeutic

Role as a Key Synthetic Intermediate for Advanced Organic Compounds

The presence of both a reactive tertiary alcohol and a difluorinated phenyl ring makes 2-(2,3-difluorophenyl)propan-2-ol a valuable intermediate in the synthesis of more complex organic molecules. The hydroxyl group can be readily transformed into various other functional groups, serving as a handle for constructing larger molecular architectures. The difluorophenyl moiety can influence the electronic properties and metabolic stability of the final compounds, a desirable feature in many advanced materials and specialty chemicals.

While specific examples detailing the direct use of this compound are not extensively documented in publicly available literature, the synthetic utility of closely related structures is well-established. For instance, derivatives of 2-(difluorophenyl)propanol are crucial intermediates in the synthesis of complex antifungal agents. google.com The synthesis of a key intermediate for the antifungal drug posaconazole, for example, starts from 1,3-difluorobenzene (B1663923) and proceeds through a 2-(2,4-difluorophenyl)-1-chloro-3-propanol intermediate, highlighting the importance of this class of compounds in building complex molecular frameworks. google.com

The general reactivity of aryl propan-2-ol derivatives allows for a variety of chemical transformations, making them versatile building blocks.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagentsProduct Type
DehydrationAcid catalyst2-(2,3-difluorophenyl)propene
EtherificationAlkyl halide, baseAlkyl ether
EsterificationAcyl chloride, baseEster
Nucleophilic Substitution (of the activated hydroxyl group)NucleophileSubstituted propanes

Potential in Material Science Research (e.g., as a monomer or linker in polymer synthesis)

The field of material science is constantly in search of new monomers and linkers to create polymers with tailored properties. Fluorinated compounds are of particular interest due to the unique properties conferred by the carbon-fluorine bond, such as high thermal stability, chemical resistance, and low surface energy. acs.org

The structure of this compound suggests its potential use as a monomer or a modifying agent in polymer synthesis. The hydroxyl group can serve as a site for polymerization, potentially leading to the formation of polyesters or polyethers. The difluorophenyl group, incorporated into the polymer backbone or as a pendant group, could significantly enhance the polymer's thermal and chemical stability.

Research has shown that fluorinated alcohols can act as effective catalysts in polymerization reactions. For example, fluorinated alcohols have been used to catalyze the ring-opening polymerization of α-amino acid N-carboxyanhydrides to produce well-defined polypeptides. nih.gov This catalytic activity, combined with its potential as a monomer, makes this compound a molecule of interest for polymer chemists. Furthermore, fluorinated aryl diazomethanes have been successfully polymerized to create highly substituted fluorinated polymers, demonstrating the utility of fluorinated aromatic compounds in developing novel polymeric materials. acs.org

Catalyst Ligand or Component in Organometallic Chemistry

In organometallic chemistry, ligands play a crucial role in modulating the properties and reactivity of metal centers. The electronic and steric properties of a ligand can be fine-tuned to control the outcome of a catalytic reaction. Fluorinated ligands are known to influence the electronic environment of the metal center, often enhancing catalytic activity and stability. dtic.mil

While direct coordination of this compound to a metal center as a ligand is not widely reported, its derivatives could serve this purpose. The tertiary alcohol can be functionalized to introduce coordinating groups, such as phosphines or amines, which can then bind to a metal. The presence of the difluorophenyl group in such a ligand could impart unique electronic properties to the resulting metal complex.

Furthermore, fluorinated alcohols themselves can play a significant role in organometallic catalysis, often as solvents or co-catalysts. rsc.org They have been shown to promote transition metal-catalyzed C-H functionalization reactions, highlighting their ability to influence the reactivity of organometallic species. rsc.org The interaction of fluorinated alcohols with metal complexes can lead to enhanced catalytic performance. documentsdelivered.com The study of metal-organic capsules has also shown that the presence of fluoride (B91410) can enhance the binding of alcohols within the capsule, suggesting the potential for creating sophisticated host-guest systems. nih.govchemrxiv.org

Applications in Agrochemical Research (as a scaffold for new chemical entities)

The development of new and effective agrochemicals is a continuous effort to address challenges in food production. The introduction of fluorine atoms into organic molecules is a common strategy in agrochemical design, as it can enhance biological activity, metabolic stability, and lipophilicity.

The 2-arylpropan-2-ol scaffold is a known feature in certain classes of agrochemicals. For instance, a series of 2-arylphenyl ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives have been synthesized and evaluated for their fungicidal activity. nih.gov This demonstrates the potential of the propan-2-ol core structure as a basis for developing new fungicides.

Future Research Directions and Unexplored Avenues for 2 2,3 Difluorophenyl Propan 2 Ol Research

Emerging Synthetic Methodologies and Sustainable Chemistry Approaches

The synthesis of tertiary alcohols, particularly those containing fluorine, can be challenging. acs.org Future research into the synthesis of 2-(2,3-difluorophenyl)propan-2-ol could focus on emerging methodologies that offer greater efficiency, selectivity, and sustainability.

One promising avenue is the advancement of deoxyfluorination of tertiary alcohols . Recent studies have highlighted methods for the deoxyfluorination of tertiary alcohols using reagents like Selectfluor in combination with systems such as Ph₂PCH₂CH₂PPh₂/ICH₂CH₂I. acs.org Another approach involves an acid-mediated deoxyfluorination using a combination of methanesulfonic acid and potassium bifluoride, which are readily available and inexpensive reagents. acs.orgorganic-chemistry.org Research could explore the adaptation of these methods for the synthesis of fluorinated compounds from their corresponding tertiary alcohol precursors.

Furthermore, the development of base-free deoxyfluorination methods is a significant step towards more sustainable and functional-group-tolerant syntheses. nih.gov A one-pot method employing a nontrigonal phosphorous triamide for alcohol activation, a triarylborane as a fluoride (B91410) shuttling catalyst, and a soluble fluoride source could be investigated for the synthesis of tertiary alkyl fluorides, potentially including derivatives of this compound. nih.gov

The traditional synthesis of this compound would likely involve a Grignard reaction between a methyl ester or ketone and a Grignard reagent. hzdr.de Sustainable chemistry approaches could focus on optimizing this reaction to minimize solvent use, reduce energy consumption, and utilize more environmentally benign solvents. The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) as solvents has been shown to have a remarkable beneficial effect on the reactivity and selectivity of various reactions and could be explored in this context. rsc.org

Synthetic Approach Key Reagents/Conditions Potential Advantages Reference
DeoxyfluorinationSelectfluor, Ph₂PCH₂CH₂PPh₂/ICH₂CH₂IHigh efficiency for tertiary C-F bond formation. acs.org
Acid-Mediated DeoxyfluorinationMethanesulfonic acid, Potassium bifluorideUse of readily available, cheap, and easy-to-handle reagents. acs.orgorganic-chemistry.org
Base-Free DeoxyfluorinationNontrigonal phosphorus triamide, Triarylborane catalystSuppresses elimination side-products, suitable for complex molecules. nih.gov
Sustainable Grignard ReactionFluorinated alcohol solvents (e.g., HFIP, TFE)Enhanced reactivity and selectivity, potentially greener solvent choice. rsc.org

Integration of Advanced Spectroscopic and Analytical Techniques for Real-Time Analysis

To optimize the synthesis of this compound and to gain deeper mechanistic insights, the integration of advanced spectroscopic and analytical techniques for real-time analysis is crucial. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through the measurement of critical process parameters. wikipedia.orgresearchgate.net

For a potential Grignard synthesis of this compound, in-line near-infrared (NIR) and Fourier-transform infrared (FTIR) spectroscopy could be employed for real-time monitoring. acs.orgmt.comresearchgate.net These techniques can track the concentration of reactants, intermediates, and products without the need for manual sampling, which is particularly beneficial for moisture-sensitive Grignard reactions. acs.orgmt.com Real-time monitoring allows for precise control of reagent addition, which is critical for minimizing impurities and ensuring reaction safety, especially given the exothermic nature of Grignard reactions. acs.orgmt.com

The data obtained from these spectroscopic tools can be used to build robust chemometric models, such as Projection to Latent Structures (PLS) models, to quantify the concentration of key species in the reaction mixture. acs.org This would enable the development of automated feedback control loops to maintain optimal reaction conditions. acs.orgresearchgate.net

PAT Tool Application in Synthesis Information Gained Reference
In-line NIR SpectroscopyReal-time monitoring of Grignard reaction.Quantification of ketone substrate and alkoxide product concentrations. acs.orgresearchgate.net
In-line FTIR SpectroscopyMonitoring initiation and progress of Grignard reagent formation.Tracking of reactants, intermediates, products, and by-products. mt.commt.com
Chemometric Modeling (e.g., PLS)Data analysis from spectroscopic measurements.Predictive models for reaction kinetics and endpoint determination. acs.org

Development of Predictive Computational Models for Structure-Reactivity Relationships

Computational modeling offers a powerful tool to predict the properties and reactivity of this compound without the need for extensive empirical studies. The development of Quantitative Structure-Activity Relationship (QSAR) models is a particularly promising avenue. nih.govtandfonline.com While often used for predicting biological activity, QSAR can also be applied to predict physicochemical properties and reactivity.

For fluorinated compounds, QSAR models can be developed to predict properties such as binding affinity to certain proteins or potential for endocrine-disrupting activity. nih.govtandfonline.commdpi.com By building a dataset of structurally similar fluorinated compounds with known properties, a predictive model for this compound could be established. Such models are recommended under regulations like REACH to fill data gaps and prioritize chemicals for further testing. nih.govtandfonline.com

Furthermore, the use of multimodal deep learning models is an emerging area that could predict changes in biological activity upon fluorine substitution. researchgate.net Such a model could be trained on a large dataset of paired compounds (with and without fluorine) to predict how the difluoro-substituents on the phenyl ring of this compound might influence its potential biological interactions compared to its non-fluorinated analog.

Computational Model Predicted Property Potential Application Reference
QSAREndocrine-disrupting activity, Protein binding affinity.Prioritization for toxicological screening, understanding potential biological effects. nih.govtandfonline.commdpi.com
Deep Learning (Multimodal)Change in biological activity upon fluorination.Predicting the impact of fluorine atoms on the compound's efficacy or off-target effects. researchgate.net

Novel Approaches for Mechanistic Biological Target Identification (In Vitro Focus)

Should this compound exhibit interesting biological activity in phenotypic screens, identifying its molecular target(s) would be a critical next step. Modern chemoproteomics offers powerful in vitro approaches for target deconvolution. nih.govthieme-connect.comnih.gov These methods can identify direct protein-ligand interactions within a complex biological sample. nih.gov

Affinity-based protein profiling (AfBP) is a widely used chemoproteomic technique. nih.gov This would involve synthesizing a derivative of this compound functionalized with a tag (e.g., biotin) to create a "bait" molecule. acs.org This bait can then be used to capture its binding partners from cell lysates, which are subsequently identified by mass spectrometry. nih.govthieme-connect.com

Alternatively, label-free methods offer the advantage of not requiring chemical modification of the compound of interest. nih.govresearchgate.net Techniques such as the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) could be employed. acs.orgresearchgate.net CETSA relies on the principle that a ligand binding to a protein can alter its thermal stability, a change that can be detected across the proteome. nih.gov DARTS is based on the concept that ligand binding can protect a protein from proteolysis. acs.org

Target Identification Method Principle Key Steps Reference
Affinity-Based Protein Profiling (AfBP)A tagged version of the compound pulls down its protein targets.Synthesis of a chemical probe, incubation with cell lysate, enrichment of probe-protein complexes, mass spectrometry-based protein identification. nih.govnih.govacs.org
Cellular Thermal Shift Assay (CETSA)Ligand binding alters the thermal stability of the target protein.Treatment of cells or lysate with the compound, heating to denature proteins, separation of soluble and aggregated proteins, proteomic analysis to identify stabilized proteins. researchgate.netnih.gov
Drug Affinity Responsive Target Stability (DARTS)Ligand binding protects the target protein from proteolysis.Incubation of cell lysate with the compound, limited proteolysis with a protease, SDS-PAGE and/or mass spectrometry to identify protected proteins. acs.orgresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 2-(2,3-difluorophenyl)propan-2-ol, and what precautions are critical during synthesis?

  • Methodological Answer : A common approach involves Friedel-Crafts alkylation of 2,3-difluorobenzene with acetone derivatives. Key steps include:
  • Use of Lewis acids (e.g., AlCl₃) to facilitate electrophilic substitution.
  • Temperature control (e.g., 0–5°C) to minimize side reactions like polyalkylation.
  • Safety measures: Wear protective gloves, goggles, and masks due to the compound’s potential respiratory and dermal hazards . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Q. How can researchers characterize the purity of this compound, and what impurities are commonly observed?

  • Methodological Answer :
  • Analytical Techniques :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min. Monitor at 254 nm. Relative retention times (RRT) for impurities like hydroxylated byproducts typically range from 0.3–0.6 .
  • NMR : Confirm structure via ¹⁹F NMR (δ ~ -110 to -120 ppm for aromatic fluorines) and ¹H NMR (singlet for tert-alcohol protons at δ ~1.5 ppm).
  • Common impurities include residual solvents (e.g., dichloromethane) and dehydration products (e.g., allylic alkenes).

Advanced Research Questions

Q. How does the stereoelectronic profile of this compound influence its reactivity in pharmaceutical intermediates?

  • Methodological Answer :
  • The electron-withdrawing fluorine substituents on the phenyl ring reduce electron density at the para position, directing electrophilic attacks to meta positions. Computational studies (DFT calculations) can predict regioselectivity in reactions like sulfonation or nitration.
  • Example: In triazole antifungal agents (e.g., Fluconazole analogs), the tert-alcohol moiety stabilizes transition states via hydrogen bonding, enhancing binding to cytochrome P450 enzymes .

Q. What contradictions exist in reported biological activity data for derivatives of this compound, and how can they be resolved?

  • Methodological Answer :
  • Data Conflicts :
  • Discrepancies in IC₅₀ values for antifungal activity may arise from variations in assay conditions (e.g., pH, fungal strain).
  • Resolution Strategies :

Standardize testing protocols (e.g., CLSI M27 guidelines for antifungal susceptibility).

Validate purity using orthogonal methods (HPLC, LC-MS) to rule out impurity-driven false positives .

Q. How can researchers design experiments to study the metabolic stability of this compound derivatives in vivo?

  • Methodological Answer :
  • Experimental Design :
  • In vitro : Use liver microsomes (human/rat) with NADPH cofactor to assess phase I metabolism. Monitor hydroxylation via LC-MS/MS.
  • In vivo : Radiolabel the tert-alcohol carbon (¹⁴C) and track excretion pathways in rodent models.
  • Key Parameters :
  • Half-life (t₁/₂), clearance (Cl), and metabolite identification (e.g., glucuronide conjugates) .

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